N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide
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Overview
Description
N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the Benzimidazole and Pyrrolidine Rings: The two rings are then coupled through a series of reactions, such as nucleophilic substitution or condensation, to form the desired intermediate.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(methylethyl)-2-{2-[5-oxo-1-phenylpyrrolidin-3-yl]benzimidazolyl}acetamide
- N-(methylethyl)-2-{2-[5-oxo-1-methylpyrrolidin-3-yl]benzimidazolyl}acetamide
Uniqueness
N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide is unique due to the presence of the benzyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16(2)24-21(28)15-27-20-11-7-6-10-19(20)25-23(27)18-12-22(29)26(14-18)13-17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKGUAQGEVGOAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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